molecular formula C10H12N4 B15095028 5,6,7-Trimethylpyrido[2,3-d]pyrimidin-4-amine

5,6,7-Trimethylpyrido[2,3-d]pyrimidin-4-amine

Cat. No.: B15095028
M. Wt: 188.23 g/mol
InChI Key: WWWRNHAOEQGVLY-UHFFFAOYSA-N
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Description

5,6,7-Trimethylpyrido[2,3-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. This compound is characterized by its fused pyridine and pyrimidine rings, which are substituted with three methyl groups at positions 5, 6, and 7, and an amino group at position 4. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7-Trimethylpyrido[2,3-d]pyrimidin-4-amine typically involves the condensation of appropriate pyridine and pyrimidine precursors. One common method involves the reaction of 2,4,5-trimethylpyridine with cyanamide under acidic conditions, followed by cyclization to form the desired pyrido[2,3-d]pyrimidine core. The reaction conditions often include the use of strong acids such as hydrochloric acid or sulfuric acid, and the reaction is typically carried out at elevated temperatures to facilitate cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

5,6,7-Trimethylpyrido[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the amino group to other functional groups such as hydroxyl or alkyl groups.

    Substitution: The methyl groups and the amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include N-oxides, alkylated derivatives, and various substituted pyrido[2,3-d]pyrimidines, depending on the specific reagents and conditions used.

Scientific Research Applications

5,6,7-Trimethylpyrido[2,3-d]pyrimidin-4-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its use as a lead compound for the development of new therapeutic agents targeting specific enzymes or receptors.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 5,6,7-Trimethylpyrido[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain kinases, which are involved in cell signaling pathways. By binding to the active site of these enzymes, it can block their function, leading to downstream effects such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Pyrido[2,3-d]pyrimidin-5-one: This compound has a similar core structure but with a carbonyl group at position 5.

    Pyrido[2,3-d]pyrimidin-7-one: Similar to the above but with the carbonyl group at position 7.

    Thieno[2,3-d]pyrimidin-4-amine: A related compound where the pyridine ring is replaced with a thiophene ring.

Uniqueness

5,6,7-Trimethylpyrido[2,3-d]pyrimidin-4-amine is unique due to its specific substitution pattern with three methyl groups and an amino group, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C10H12N4

Molecular Weight

188.23 g/mol

IUPAC Name

5,6,7-trimethylpyrido[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C10H12N4/c1-5-6(2)8-9(11)12-4-13-10(8)14-7(5)3/h4H,1-3H3,(H2,11,12,13,14)

InChI Key

WWWRNHAOEQGVLY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N=CN=C2N=C1C)N)C

Origin of Product

United States

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